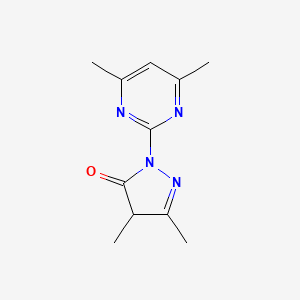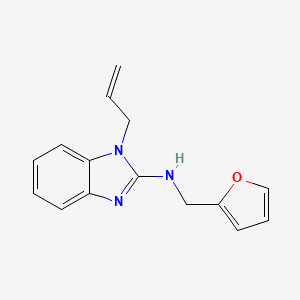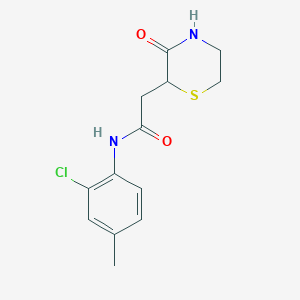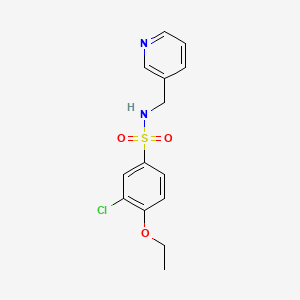
2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "PD98059" and is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
PD98059 acts as a competitive inhibitor of the MEK enzyme by binding to the ATP-binding site. This prevents the phosphorylation of downstream targets and ultimately leads to a decrease in cellular proliferation and differentiation. PD98059 is highly selective for the MEK enzyme, and does not inhibit other kinases in the 2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one pathway.
Biochemical and Physiological Effects:
PD98059 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PD98059 has been shown to inhibit cell proliferation and induce apoptosis. In cardiovascular disease, PD98059 has been shown to reduce the hypertrophic response of cardiomyocytes to various stimuli. In neurodegenerative disorders, PD98059 has been shown to protect against neuronal cell death induced by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD98059 has several advantages for use in lab experiments. It is a highly selective inhibitor of the MEK enzyme and has been extensively characterized in vitro and in vivo. However, there are also some limitations to its use. PD98059 is not effective in inhibiting the activity of other kinases in the 2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one pathway, and its potency may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on PD98059. One area of interest is in developing more potent and selective inhibitors of the MEK enzyme. Another area of interest is in exploring the potential therapeutic applications of PD98059 in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, there is a need for further research to elucidate the downstream targets of the 2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one pathway and their role in cellular processes.
Aplicaciones Científicas De Investigación
PD98059 has been widely used as a research tool to study the 2-(4,6-dimethyl-2-pyrimidinyl)-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one pathway and its role in various cellular processes. It has been shown to inhibit the activity of the this compound kinase (MEK) enzyme, which is upstream of the this compound pathway. This inhibition leads to a decrease in the phosphorylation of downstream targets, including extracellular signal-regulated kinase (ERK) 1 and 2. PD98059 has been used to investigate the role of the this compound pathway in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4,5-dimethyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-10(16)8(3)9(4)14-15/h5,8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJFCKCPYGNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4411854.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)
![3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4411868.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4411890.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide](/img/structure/B4411900.png)
![2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411902.png)
![2-(2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411916.png)

![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)



![2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4411937.png)